molecular formula C12H9ClN2O B2894962 N-(5-chloropyridin-2-yl)benzamide CAS No. 258338-66-8

N-(5-chloropyridin-2-yl)benzamide

Cat. No.: B2894962
CAS No.: 258338-66-8
M. Wt: 232.67
InChI Key: RBITUHRFBJZRJD-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)benzamide is a chemical compound that serves as a core structural scaffold in medicinal chemistry and pharmaceutical research. This benzamide derivative features a chloropyridine ring linked through an amide bond, a configuration commonly found in molecules designed to inhibit specific biological targets . Compounds within this class are frequently investigated for their potential to act as kinase inhibitors, which are crucial in oncology research for disrupting signaling pathways in cancer cells . The structural motif of N-pyridinyl benzamides is of significant interest in drug discovery, particularly for developing anti-angiogenic agents that target receptors like VEGFR-2 . Researchers utilize this benzamide scaffold as a key intermediate to synthesize more complex molecules, such as benzoylthiourea derivatives, which have been studied for their photodynamic and anti-inflammatory activities . The synthetic approaches for related N-(pyridin-2-yl)benzamides can involve innovative catalytic methods, including the use of bimetallic metal-organic frameworks (MOFs) to facilitate the necessary bond formations . This product is intended for research purposes in laboratory settings only. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBITUHRFBJZRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves activating benzoic acid using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with hydroxybenzotriazole (HOBt). In a representative procedure, 2-amino-3-methylbenzoic acid is suspended in dichloromethane, followed by sequential addition of HOBt, methylamine, and EDCI. The reaction proceeds at 0–25°C, yielding the amide product after aqueous workup and solvent removal. This method achieves yields exceeding 90% for analogous compounds, though the target compound requires substitution of methylamine with 5-chloro-2-aminopyridine.

In Situ Acid Chloride Formation

Phosphorus oxychloride (POCl₃) serves as both a solvent and activating agent for carboxylic acids. In a patented approach, 5-methoxy-2-nitrobenzoic acid is reacted with 5-chloro-2-aminopyridine in acetonitrile using POCl₃ and pyridine. The acid is converted to its acyl chloride intermediate, which couples with the amine at 15–20°C. After quenching with water, the product precipitates and is isolated via filtration. This method avoids isolation of the unstable acyl chloride, streamlining the process for industrial applications.

Copper(II)-Mediated Direct Amidation

Reaction Mechanism and Conditions

A groundbreaking method employs copper(II) acetate [Cu(OAc)₂] and ammonium persulfate [(NH₄)₂S₂O₈] to directly couple benzyl alcohol with 5-chloro-2-aminopyridine. The reaction occurs in acetonitrile at 80°C, where Cu(II) facilitates oxidative degradation of benzyl alcohol to benzaldehyde, followed by amidation. This one-pot approach eliminates the need for pre-activated carboxylic acids, achieving a 79% yield for N-(5-chloropyridin-2-yl)benzamide.

Advantages Over Traditional Methods

  • Atom Economy : Bypasses acid chloride formation, reducing waste.
  • Broad Substrate Tolerance : Compatible with electron-deficient amines and alcohols.
  • Scalability : Operates under mild conditions, suitable for continuous flow systems.

Industrial-Scale Production Considerations

Catalyst Recycling and Solvent Selection

Industrial processes prioritize cost efficiency and sustainability. For example, the POCl₃-mediated method uses acetonitrile, which is recoverable via distillation. Similarly, copper catalysts in the Cu(OAc)₂ method can be precipitated and reused, minimizing metal waste.

Continuous Flow Reactors

Patented workflows highlight the adoption of continuous flow reactors to enhance mixing and heat transfer, particularly for exothermic amidation steps. This technology reduces reaction times from hours to minutes while improving yield consistency.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
EDCI/HOBt Coupling EDCI, HOBt, CH₂Cl₂, 0–25°C ~90%* High purity, mild conditions Costly reagents, multi-step workup
POCl₃ Activation POCl₃, pyridine, CH₃CN, 15–20°C ~72%* No intermediate isolation, scalable Corrosive reagents, acidic waste
Cu(OAc)₂-Mediated Cu(OAc)₂, (NH₄)₂S₂O₈, CH₃CN, 80°C 79% One-pot, atom-economical Requires high-temperature tolerance

*Yields extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Amidation: The benzamide group can participate in amidation reactions with other amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products include derivatives with different substituents on the pyridine ring.

    Oxidation: Products may include oxidized forms of the benzamide group.

    Reduction: Reduced forms of the benzamide group or the pyridine ring.

Scientific Research Applications

N-(5-chloropyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Yields of Pyridin-2-yl Benzamide Derivatives
Compound Substituent Position/Type Yield (%) Reference
N-(Pyridin-2-yl)benzamide None 82
N-(4-Methylpyridin-2-yl)benzamide 4-Methyl 78
N-(5-Chloropyridin-2-yl)benzamide 5-Chloro 68
N-(5-Bromopyridin-2-yl)benzamide 5-Bromo 49*

*Synthesized via copper-catalyzed amidation .

Physical and Spectral Properties

  • Melting Points : The 5-chloro derivative exhibits a melting point range of 131–135°C for its thiourea analog (1e) , whereas the 6-methylpyridin-2-yl analog (compound 34, ) melts at 245–247°C, highlighting the impact of electron-donating groups (e.g., methyl) on thermal stability.
  • Molecular Weight : The 5-chloro substituent contributes to a molecular weight of 232.67 g/mol, lower than brominated analogs like N-(5-bromopyridin-2-yl)-2-chlorobenzamide (311.56 g/mol) .
  • Spectral Data : NMR and IR spectra confirm distinct electronic environments. For example, the ¹H-NMR of this compound shows broad signals due to restricted rotation of the benzamide group .
Table 2: Pharmacological Comparison of Benzamide Derivatives
Compound Target EC₅₀ (nM) Reference
This compound mGluR5 33
4-Butoxy-N-(2-fluorophenyl)benzamide mGluR5 1200
N-(6-Methylpyridin-2-yl)benzamide Factor Xa N/A

Structural Modifications and Functional Outcomes

  • Thiourea Derivatives : Introduction of a thiourea group (e.g., 1e) increases molecular complexity (C₂₁H₁₈ClN₃O₃S) and alters solubility, as evidenced by a 73% yield and distinct NMR broadening .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-chloropyridin-2-yl)benzamide derivatives, and what reaction conditions are critical for optimizing yield?

  • Answer: Synthesis typically involves multi-step protocols:

  • Pyridine ring formation : Start with chlorinated pyridine derivatives (e.g., 5-chloropyridin-2-amine) as the core structure .
  • Amidation : Introduce benzamido groups via coupling reactions using benzoyl chloride derivatives in the presence of a base (e.g., pyridine or triethylamine) .
  • Methylation/Functionalization : Add substituents like methyl or nitro groups under controlled conditions (e.g., using methyl iodide or nitration reagents) .
  • Final coupling : Catalysts like palladium or copper-based systems are critical for cross-coupling intermediates .
  • Key conditions : Temperature control (e.g., 60–80°C for amidation), solvent selection (e.g., dichloromethane or DMF), and inert atmospheres improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Answer:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and amide carbonyls (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.9 for C₂₃H₂₂ClN₅O₂) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .

Q. What are the primary biological targets of this compound, and how are these assessed in vitro?

  • Answer:

  • Factor Xa Inhibition : Evaluated via chromogenic assays measuring thrombin generation suppression (IC₅₀ values <1 µM in some derivatives) .
  • Antiproliferative Activity : Screened against cancer cell lines (e.g., MCF-7) using MTT assays; IC₅₀ ranges from 1.2–5.3 µM .
  • Enzyme Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify target affinity (e.g., PPARγ antagonism in metabolic disorders) .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the Factor Xa inhibitory mechanism of this compound derivatives?

  • Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding poses within Factor Xa's active site (S1 and S4 pockets). The chloropyridine moiety often forms halogen bonds with Tyr228 .
  • MD Simulations : Reveal stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR Models : Correlate substituent electronegativity (e.g., nitro groups) with inhibitory potency (pIC₅₀) .

Q. What strategies resolve contradictions in reported antiproliferative activities of benzamide derivatives across different cell lines?

  • Answer:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Profiling : Compare cytochrome P450 activity in different cell lines (e.g., HepG2 vs. MCF-7) to explain differential metabolite activation .
  • Synergistic Studies : Test combinations with chemotherapeutics (e.g., doxorubicin) to identify context-dependent efficacy .

Q. How does modifying the benzamide core's substituents impact the compound's pharmacokinetic properties and target selectivity?

  • Answer:

  • Substituent Effects :
GroupImpactExample
N-Methylacetimidamido Enhances Factor Xa binding via H-bondingIC₅₀ = 0.117 pM in betrixaban analogs
Nitro Increases metabolic stability but reduces solubilityLogP increases by ~0.5 units
Methoxy Improves blood-brain barrier penetration2-fold higher CNS exposure in rodent models
  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins) to assess off-target effects .

Q. What in silico approaches predict the metabolic stability of this compound analogs, and how do these compare with experimental data?

  • Answer:

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates hepatic clearance (e.g., >20 mL/min/kg indicates rapid metabolism) .
  • CYP450 Metabolism Maps : Identify vulnerable sites (e.g., para-chlorine on pyridine) for oxidative dehalogenation using GLUE/StarDrop .
  • Validation : Microsomal stability assays (e.g., human liver microsomes) confirm half-life predictions within ±15% error .

Methodological Notes

  • Synthetic Optimization : Use continuous flow reactors for scalability (>80% yield at 100 g scale) .
  • Data Discrepancies : Cross-validate biological activities via orthogonal assays (e.g., SPR and ITC for binding affinity) .

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